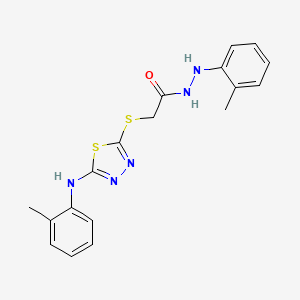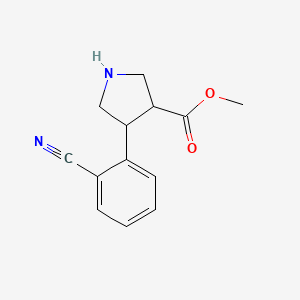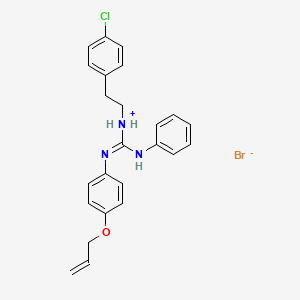
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide is a synthetic organic compound that belongs to the class of guanidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with p-allyloxyphenyl, p-chlorophenethyl, and phenylguanidine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrochloride
- 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine sulfate
Uniqueness
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form may also influence its solubility and stability compared to other salts.
Propiedades
Número CAS |
69415-43-6 |
|---|---|
Fórmula molecular |
C24H25BrClN3O |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)ethyl-[N-phenyl-N'-(4-prop-2-enoxyphenyl)carbamimidoyl]azanium;bromide |
InChI |
InChI=1S/C24H24ClN3O.BrH/c1-2-18-29-23-14-12-22(13-15-23)28-24(27-21-6-4-3-5-7-21)26-17-16-19-8-10-20(25)11-9-19;/h2-15H,1,16-18H2,(H2,26,27,28);1H |
Clave InChI |
NMMIBGPXJDCGNM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)N=C([NH2+]CCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

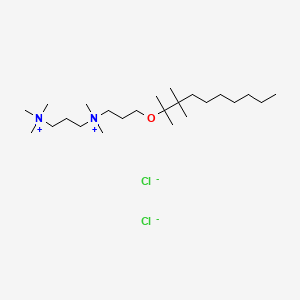

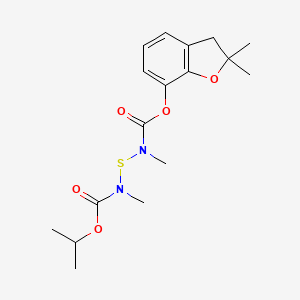
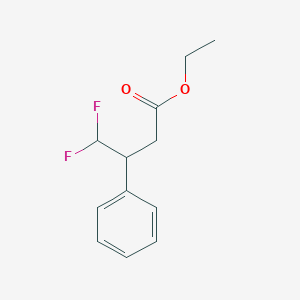
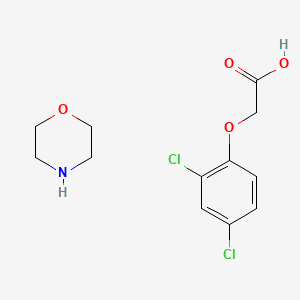
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
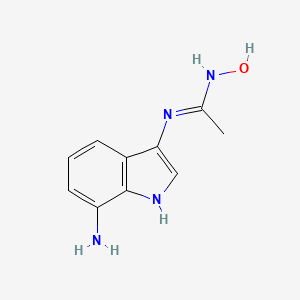
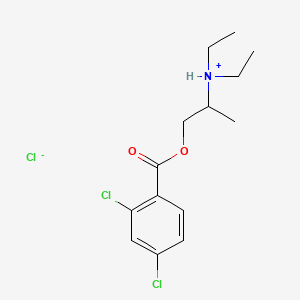
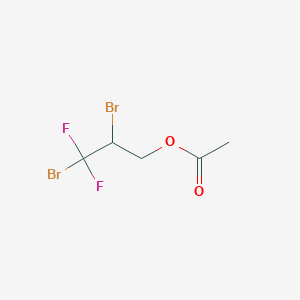
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
